(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester
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Overview
Description
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is a derivative of eicosatetraenoic acid, a polyunsaturated fatty acid. This compound is often used in biochemical research for its ability to form stable amide bonds with primary amines, making it a valuable tool in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester typically involves the activation of eicosatetraenoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity required for biochemical applications.
Chemical Reactions Analysis
Types of Reactions
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester primarily undergoes substitution reactions, particularly nucleophilic substitution with primary amines to form amide bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines in an anhydrous solvent like dimethylformamide or dichloromethane.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major product of the nucleophilic substitution reaction is the corresponding amide, which is often a peptide or protein derivative. Oxidation and reduction reactions yield various oxidized or reduced forms of the ester.
Scientific Research Applications
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it facilitates the formation of stable amide bonds. It is also used in the development of drug delivery systems and in the study of fatty acid metabolism.
Mechanism of Action
The compound exerts its effects by forming stable amide bonds with primary amines. This reaction occurs through the nucleophilic attack of the amine on the activated ester, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide. The molecular targets are typically the amino groups of peptides and proteins, and the pathway involves the formation of a tetrahedral intermediate.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimidyl Esters of Other Fatty Acids: These compounds have similar reactivity but differ in the fatty acid chain length and degree of unsaturation.
Carbodiimide-Activated Esters: These esters also facilitate amide bond formation but use different activating groups.
Uniqueness
(all-cis)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimidyl Ester is unique due to its specific fatty acid chain, which imparts distinct biochemical properties. Its all-cis configuration and multiple double bonds make it particularly useful in studies related to polyunsaturated fatty acids and their biological roles.
Properties
CAS No. |
1798416-88-2 |
---|---|
Molecular Formula |
C24H35NO4 |
Molecular Weight |
401.547 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ZNCPWTOTRSZCDS-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyms |
(8Z,11Z,14Z,17Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; Bishomostearidonic Acid N-Hydroxysuccinimide Ester; 8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimide Ester; (all-Z)-8,11,14,17-Eicosatetraenoic Acid N-Hydroxysuccinimi |
Origin of Product |
United States |
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